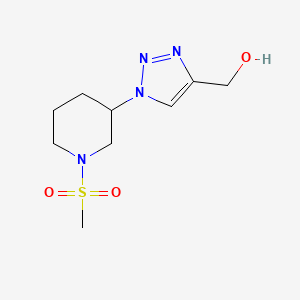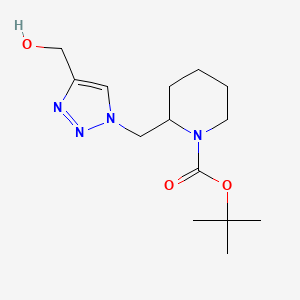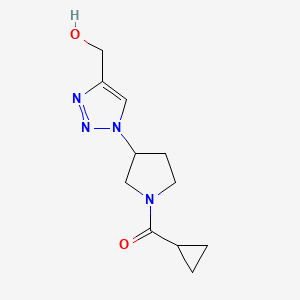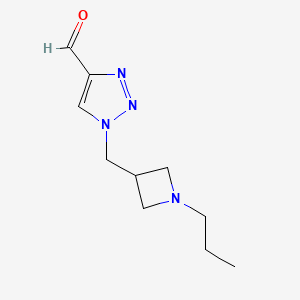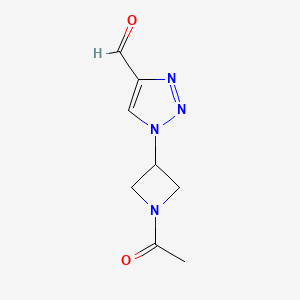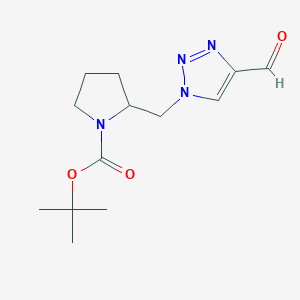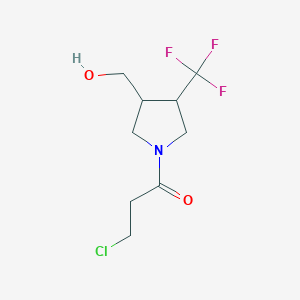
3-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one (3C-HM-TFP) is a synthetic compound that has been studied in recent years due to its potential applications in the field of synthetic chemistry. This compound has been shown to have a wide range of applications in the pharmaceutical and biotechnological industries, as well as in the field of organic synthesis.
Scientific Research Applications
Acid-Catalyzed Reactions and Derivative Synthesis
Research has explored the acid-catalyzed reactions of related compounds, revealing potential pathways for generating derivatives with significant properties. For instance, treatment of 3-(hydroxymethyl) pyrazolo [1,5-a] pyridines with trifluoroacetic acid led to the formation of various derivatives, depending on the acid concentration used (Miki, Nakamura, Hachiken, & Takemura, 2009). This process highlights the compound's relevance in synthesizing novel heterocyclic compounds.
Fluorinated Derivative Synthesis
The synthesis of fluorinated derivatives, such as those involving sigma-1 receptor modulators, underscores the compound's utility in medicinal chemistry. For example, the ozonation of N-Boc-protected precursors resulted in compounds useful for the synthesis of fluorinated structural derivatives, showcasing the importance of fluorinated pyrrolidines in developing new pharmacological agents (Kuznecovs et al., 2020).
Antioxidant Activity
A study on the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antioxidants among the synthesized compounds. The antioxidant activity was measured using DPPH radical scavenging method and reducing power assay, indicating the potential of these derivatives in oxidative stress-related applications (Tumosienė et al., 2019).
Single-Molecule Magnet Behavior
The development of planar hexanuclear CoLn clusters with specific arrangements and single-molecule magnet (SMM) behavior demonstrates the compound's application in material science. These clusters, involving hydroxyl and nitrogen-rich ligands, showcase the potential for creating new magnetic materials with unique properties (Li et al., 2019).
Antimalarial Agents
Pyrrolidine derivatives have been synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, showing the significance of hydroxyl groups and fluorinated moieties in enhancing antiplasmodial activity. This research indicates the compound's potential as a scaffold for developing new antimalarial agents (Mendoza et al., 2011).
properties
IUPAC Name |
3-chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c10-2-1-8(16)14-3-6(5-15)7(4-14)9(11,12)13/h6-7,15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSBMFPIPNPVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCCl)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






